molecular formula C19H20F3NO5 B213716 4-[(2,2,2-trifluoroethoxy)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide

4-[(2,2,2-trifluoroethoxy)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide

Cat. No. B213716
M. Wt: 399.4 g/mol
InChI Key: ZSPGSZDEYGJQHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,2,2-trifluoroethoxy)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas.

Mechanism of Action

The mechanism of action of 4-[(2,2,2-trifluoroethoxy)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide is not fully understood. However, it has been suggested that this compound may exert its anticancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It may also induce apoptosis (programmed cell death) in cancer cells. The anti-inflammatory and analgesic effects of this compound may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and prostaglandins. The neuroprotective effects of this compound may be due to its antioxidant properties, which help to reduce oxidative stress-induced damage to neurons.
Biochemical and Physiological Effects:
4-[(2,2,2-trifluoroethoxy)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. In addition, this compound has been found to protect neurons from oxidative stress-induced damage by reducing the generation of reactive oxygen species and increasing the activity of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(2,2,2-trifluoroethoxy)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide in lab experiments is its high potency and specificity towards certain enzymes and receptors. This makes it a valuable tool for studying the mechanisms of action of these targets. However, one of the limitations of this compound is its relatively high cost, which may limit its use in certain research areas.

Future Directions

There are several potential future directions for the research on 4-[(2,2,2-trifluoroethoxy)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide. One possible direction is to investigate its potential use as a therapeutic agent for various diseases, such as cancer, inflammation, and neurodegenerative disorders. Another direction is to study its structure-activity relationship and develop more potent and selective analogs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and molecules.

Synthesis Methods

The synthesis of 4-[(2,2,2-trifluoroethoxy)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide involves the reaction of 3,4,5-trimethoxybenzaldehyde with 4-[(chloromethyl)oxy]-N-(3,4,5-trimethoxyphenyl)benzamide in the presence of potassium carbonate and 2,2,2-trifluoroethanol. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography. The final product is obtained as a white solid with a high yield.

Scientific Research Applications

4-[(2,2,2-trifluoroethoxy)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide has been extensively studied for its potential applications in various research areas. It has been found to exhibit anticancer properties by inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to possess anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. In addition, this compound has been investigated for its potential use as a neuroprotective agent, as it has been found to protect neurons from oxidative stress-induced damage.

properties

Product Name

4-[(2,2,2-trifluoroethoxy)methyl]-N-(3,4,5-trimethoxyphenyl)benzamide

Molecular Formula

C19H20F3NO5

Molecular Weight

399.4 g/mol

IUPAC Name

4-(2,2,2-trifluoroethoxymethyl)-N-(3,4,5-trimethoxyphenyl)benzamide

InChI

InChI=1S/C19H20F3NO5/c1-25-15-8-14(9-16(26-2)17(15)27-3)23-18(24)13-6-4-12(5-7-13)10-28-11-19(20,21)22/h4-9H,10-11H2,1-3H3,(H,23,24)

InChI Key

ZSPGSZDEYGJQHC-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=C(C=C2)COCC(F)(F)F

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=C(C=C2)COCC(F)(F)F

Origin of Product

United States

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